叠氮化物-SS-生物素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

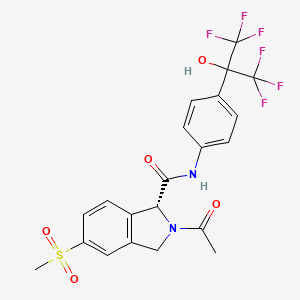

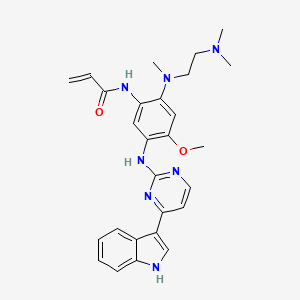

Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .

Synthesis Analysis

Azide-SS-biotin can be synthesized using click chemistry . Biotin can be added to oligonucleotides on either terminus or internally through a modified thymidine residue . The azide group reacts with alkynes to form a stable triazole linkage .Molecular Structure Analysis

Azide-SS-biotin has a molecular formula of C14H24N6O2S3 and a molecular weight of 404.6 . The molecule is comprised of a ureido ring joined with a tetrahydrothiophene ring .Chemical Reactions Analysis

Azide-SS-biotin reacts with alkynes to form a stable triazole linkage . This reaction is highly exothermic, but the high activation barrier results in a very low reaction rate, even at elevated temperatures .Physical And Chemical Properties Analysis

Azide-SS-biotin is a solid compound . It has a molecular weight of 404.6 and a chemical formula of C14H24N6O2S3 . It is soluble in DMSO .科学研究应用

Proteome-Wide Functional Residue Profiling

Azide-SS-biotin is used in proteome-wide profiling of functional residues, which is an integral step of covalent drug discovery aimed at defining actionable sites and evaluating compound selectivity in cells . A workflow named AT-MAPP uses AzidoTMT, a novel isobaric 11plex-AzidoTMT reagent, for this purpose . This method significantly expands multiplexing power compared to the original isoTOP-ABPP .

Covalent Drug Development

Azide-SS-biotin plays a crucial role in the development of targeted covalent inhibitors (TCIs) for proteins that are difficult to target by conventional drug formats . The high-fidelity interactions between covalent compounds and target proteins are achieved because reactions are carried out in the native cellular environment .

Chemoproteomics

In the field of chemoproteomics, Azide-SS-biotin is used for cysteine profiling . This involves identifying cysteine on- and off-targets using a KRAS G12C covalent inhibitor ARS-1620 .

Immobilization of Proteins to Micro- and Nanoparticles

Azide-SS-biotin is used for the immobilization of proteins and enzymes on solid supports, which has been utilized in a variety of applications, from improving protein stability on supported catalysts in industrial processes to the fabrication of biosensors, biochips, and microdevices . This involves the use of site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry .

Bioconjugation

Azide-SS-biotin is used in bioconjugation methods to produce stable, highly bio-active micro- and nanoparticle protein conjugates . This includes the design of nanoparticle systems with 12-ADA or other site-specific azide-tagged proteins, providing new opportunities to generate hybrid materials for applications in biosensing, imaging, and nanomedicine .

Labeling Alkyne-Containing Biomolecules

Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .

作用机制

Target of Action

Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is primarily used as a biotinylation reagent . Its primary targets are alkyne-containing biomolecules . The azide group in Azide-SS-biotin reacts with these alkyne groups to form a stable triazole linkage . This reaction is part of a larger process known as click chemistry .

Mode of Action

The azide group in Azide-SS-biotin reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . This reaction is highly selective and allows for the specific labeling of alkyne-containing biomolecules . The disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP , making Azide-SS-biotin a cleavable biotinylation reagent .

Biochemical Pathways

Azide-SS-biotin is involved in the biochemical pathway of biotinylation . Biotinylation is a process where biotin is covalently attached to proteins and other biomolecules, allowing them to be selectively isolated and studied . The azide group in Azide-SS-biotin reacts with alkynes to form a stable triazole linkage , which is a key step in the biotinylation process .

Result of Action

The result of Azide-SS-biotin’s action is the selective labeling of alkyne-containing biomolecules . This allows for the isolation and study of these biomolecules . The cleavable nature of Azide-SS-biotin also allows for the removal of the biotin tag if necessary .

Action Environment

The action of Azide-SS-biotin is influenced by the presence of alkynes and reducing agents . Alkynes are necessary for the formation of the triazole linkage , while reducing agents such as DTT, BME, and TCEP can cleave the disulfide bond in the linker . The reaction conditions, such as temperature and pH, may also influence the efficiency of the biotinylation process .

未来方向

Azide-SS-biotin has potential applications in the field of proteomics . It can be used in a workflow named AT-MAPP, which significantly expands multiplexing power compared to the original isoTOP-ABPP . This could be a useful addition to the current toolbox for activity-based protein profiling and covalent drug development .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHTSPPRPEKSH-GVXVVHGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)